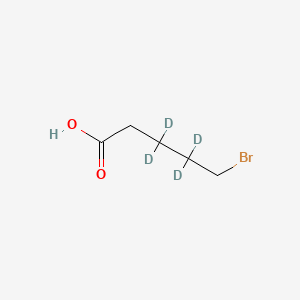

5-Bromopentanoic-3,3,4,4-D4 acid

説明

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Sciences

Deuterium labeling, the process of replacing hydrogen (¹H) with deuterium (²H or D), is a cornerstone of contemporary chemical and biochemical sciences. acs.orgnih.govoup.com This isotopic substitution, while seemingly minor, imparts a greater mass to the molecule, a property that can be readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgoup.com This key difference allows researchers to "tag" and follow molecules through complex biological and chemical systems without altering their fundamental chemical reactivity. nih.govnih.gov

The applications of deuterium-labeled compounds are vast and impactful. In pharmacology and drug discovery, they are instrumental in studying the pharmacokinetics of a drug—its absorption, distribution, metabolism, and excretion (ADME). nih.gov By administering a deuterated version of a drug, researchers can accurately trace its metabolic pathways and identify its various metabolites. nih.gov Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions at the site of deuteration, a strategy sometimes employed to enhance a drug's metabolic stability and prolong its therapeutic effect. oup.com

In mechanistic chemistry, deuterium labeling is a powerful tool for unraveling the step-by-step pathways of chemical reactions. acs.orgoup.com By observing the position of deuterium atoms in the products of a reaction, chemists can deduce which bonds are broken and formed, providing invaluable insights into the reaction mechanism. acs.org Moreover, deuterated compounds are widely used as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry. acs.org Their chemical similarity to the non-labeled analyte ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for precise quantification. acs.org

Strategic Role of 5-Bromopentanoic-3,3,4,4-D4 Acid as a Specialized Research Tool

This compound is a prime example of a strategically designed, deuterated organic acid that serves as a specialized tool for researchers. Its structure combines a five-carbon carboxylic acid backbone with a bromine atom at the 5-position and four deuterium atoms at the 3 and 4-positions. This unique combination of features makes it a valuable building block and analytical standard in specific areas of research.

The bromine atom provides a reactive handle for synthetic chemists to attach the pentanoic acid chain to other molecules of interest. The carboxylic acid group offers another point for chemical modification or can be important for biological interactions. The four deuterium atoms serve as a stable isotopic label, allowing for its differentiation from its non-deuterated counterpart in complex mixtures.

特性

IUPAC Name |

5-bromo-3,3,4,4-tetradeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXNUPJZWYOKMW-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 Bromopentanoic 3,3,4,4 D4 Acid

The utility of 5-Bromopentanoic-3,3,4,4-D4 acid as a research tool is underpinned by its specific physicochemical properties.

| Property | Value |

| Chemical Formula | C₅H₅D₄BrO₂ |

| Molecular Weight | 185.05 g/mol osti.gov |

| CAS Number | 42932-62-7 osti.gov |

| Appearance | Solid |

| Melting Point | 38-40 °C |

| Isotopic Purity | ≥99 atom % D |

Detailed Research Findings and Applications

Synthesis of Inhibitors for Aminoglycoside Resistant Bacteria

A significant application of bromoalkanoic acids, including the structural motif of 5-bromopentanoic acid, is in the development of strategies to combat antibiotic resistance. One major mechanism of resistance to aminoglycoside antibiotics is their enzymatic modification by bacteria. chemicalbook.comacs.orgsci-hub.ru

In a notable study, researchers synthesized aminoglycoside-pantetheine derivatives designed to potentiate the activity of antibiotics like kanamycin (B1662678) A against resistant bacterial strains. nih.gov These synthetic molecules act as prodrugs that, once inside the bacterial cell, are converted by the cell's own enzymes into potent inhibitors of the aminoglycoside-modifying enzymes. nih.gov The synthesis of such potentiation agents often involves linking a fatty acid-like tail to the aminoglycoside structure. 5-Bromopentanoic acid and its derivatives serve as key building blocks for creating these tails, with the bromine atom providing a convenient point of attachment. The use of the deuterated version, this compound, is critical for subsequent analytical studies to accurately measure the concentration and metabolic stability of the synthesized inhibitors in biological systems.

Preparation of Sequence-Specific Base Pair Mimics as Topoisomerase IB Inhibitors

Human topoisomerase IB is a vital enzyme involved in relaxing DNA supercoiling during replication and transcription, making it a key target for anticancer drugs. nih.gov Some of the most effective anticancer drugs, like camptothecin, function by trapping the topoisomerase IB enzyme in a complex with DNA, leading to cell death.

Inspired by the mechanism of camptothecin, which mimics a DNA base pair, researchers have designed novel topoisomerase IB inhibitors based on base pair mimics. acs.org A study by Vekhoff et al. demonstrated that by attaching a base pair mimic to a triplex-forming oligonucleotide (TFO), they could specifically target and inhibit topoisomerase IB at a predetermined DNA sequence. The synthesis of these targeted inhibitors involved the use of a linker to connect the base pair mimic to the TFO. 5-Bromovaleric acid (the non-deuterated analog of this compound) was utilized as a key reagent to create this linker. The carboxylic acid end of 5-bromovaleric acid was reacted with the base pair mimic, and the bromo- end was then used to attach the entire construct to the TFO. In such research, the deuterated compound, this compound, would be an essential tool for quantitative bioanalytical studies, enabling precise measurement of the inhibitor's concentration in complex biological samples through isotope dilution mass spectrometry.

Conclusion

De Novo Synthetic Methodologies for Deuterium Introduction

De novo synthesis offers the advantage of building the molecule with deuterium atoms incorporated from the start, often leading to high isotopic purity.

Catalytic reduction using deuterium gas (D₂) is a fundamental method for introducing deuterium across double or triple bonds. For the synthesis of this compound, a suitable unsaturated precursor, such as 5-bromopent-3-enoic acid or a related ester, would be required. The reaction involves the addition of two deuterium atoms across the carbon-carbon double bond in the presence of a heterogeneous or homogeneous catalyst.

Commonly used catalysts include palladium, platinum, and nickel, often supported on carbon (e.g., Pd/C, Pt/C). google.comcdnsciencepub.com The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to ensure efficient reduction without cleaving the carbon-bromine bond. Continuous flow systems that generate high-purity deuterium gas from the electrolysis of heavy water (D₂O) can streamline this process, avoiding the handling of pressurized D₂ gas cylinders. thalesnano.com

Table 1: Catalysts for Deuterium Gas Reduction

| Catalyst | Support | Typical Application | Reference |

|---|---|---|---|

| Palladium | Carbon (Pd/C) | Reduction of alkenes/alkynes | google.comcdnsciencepub.com |

| Platinum | Carbon (Pt/C) | General hydrogenation/deuteration | google.comcdnsciencepub.com |

| Nickel | Raney Nickel | Reduction of various functional groups | google.com |

| Rhodium | Carbon (Rh/C) | Aromatic and aliphatic deuteration | cdnsciencepub.com |

This table is interactive. Click on the headers to sort.

The reaction would proceed by exposing a solution of the unsaturated precursor to an atmosphere of deuterium gas in the presence of the catalyst, leading to the desired saturated, deuterated product.

Deuterated solvents and reagents provide a versatile and often more convenient alternative to deuterium gas for isotopic labeling. rsc.org Heavy water (D₂O) is a particularly attractive deuterium source due to its low cost and availability. tn-sanso.co.jpresearchgate.net

Several strategies employ D₂O:

Hydrogen-Deuterium Exchange: In the presence of a suitable catalyst, D₂O can be used for hydrogen isotope exchange (HIE) reactions on a substrate. researchgate.net For instance, methods have been developed for the deuteration of aromatic compounds and molecules with activated C-H bonds using D₂O. tn-sanso.co.jpacs.org

As a Reagent in Reductions: In some catalytic systems, D₂O serves as the deuterium donor for the reduction of unsaturated bonds. For example, palladium-catalyzed transfer hydrodeuteration of alkenes can use D₂O as the deuterium source in combination with a hydrogen source like diboron (B99234) compounds. marquette.edu

Synthesis of Deuterated Reagents: D₂O can be used to prepare other deuterated reagents in situ or prior to the main reaction. For example, reacting metal hydrides with D₂O generates deuterated reducing agents.

Beyond D₂O, other deuterated reagents are instrumental. Deuterated alcohols like methanol-d₄ (CD₃OD) or propan-2-ol-d₈ can act as deuterium sources in transfer deuteration reactions. marquette.edunih.gov The use of deuterated boranes, such as borane-d₃ (BD₃), prepared from suitable precursors, can also achieve specific reductions with deuterium incorporation. ckisotopes.com

Precursor-Based Synthesis Routes

These methods involve the chemical modification of a starting material that is structurally similar to the target molecule.

Late-stage deuteration, the direct conversion of the unlabeled compound to its deuterated form, is a highly efficient strategy as it minimizes the number of synthetic steps. acs.org For 5-bromopentanoic acid, this would involve the selective exchange of the hydrogen atoms at the C3 and C4 positions.

Recent advances have described methods for the regioselective late-stage β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.org These reactions often rely on transition metal catalysis, where the catalyst reversibly activates the C-H bond, allowing for exchange with a deuterium source, such as a deuterated solvent. chemrxiv.org This approach avoids the need for a multi-step de novo synthesis, though achieving high selectivity at positions remote from the activating carboxyl group can be challenging.

A highly effective and common strategy is to begin with a commercially available or readily synthesized deuterated building block and elaborate it into the final product. ckisotopes.com For this compound, a logical precursor would be a four-carbon chain already containing the four deuterium atoms in the correct positions.

A plausible synthetic route could start from 1,4-Butanediol-2,2,3,3-d₄ . This deuterated intermediate could undergo a series of functional group transformations. For example:

Monobromination: Selective conversion of one of the hydroxyl groups to a bromide.

Oxidation: Oxidation of the remaining hydroxyl group to a carboxylic acid.

Alternatively, one could start with a deuterated malonic ester derivative and perform an alkylation followed by decarboxylation. For example, diethyl malonate could be deuterated at the α-position using D₂O and a base, then alkylated with a suitable bromo-ethane derivative, followed by hydrolysis and decarboxylation to yield a deuterated butanoic acid derivative, which could then be further elaborated.

Table 2: Examples of Deuterated Intermediates

| Intermediate | Formula | Potential Use | Reference |

|---|---|---|---|

| Acetaldehyde-d₄ | C₂D₄O | Building block for larger molecules | ckisotopes.com |

| Acetone-d₆ | C₃D₆O | Deuterated solvent and reagent | ckisotopes.com |

| 1,4-Butanediol-2,2,3,3-d₄ | C₄H₆D₄O₂ | Precursor for C4-deuterated chains | ckisotopes.com |

| Benzene-d₆ | C₆D₆ | Deuterated solvent and aromatic precursor | ckisotopes.com |

This table is interactive. Click on the headers to sort.

Methodologies for Deuterium Exchange and Positional Labeling

Deuterium exchange reactions are powerful tools for introducing isotopic labels with high positional selectivity. researchgate.net These methods, often referred to as Hydrogen Isotope Exchange (HIE), exploit the lability of certain C-H bonds under specific conditions. acs.orgresearchgate.net

For a molecule like 5-bromopentanoic acid, different positions exhibit varying reactivity towards HIE:

α-Position (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be exchanged under basic or acidic conditions using a deuterium source like D₂O. nih.gov

β- and γ-Positions (C3, C4): Exchanging these non-activated C(sp³)-H bonds is more challenging and typically requires transition metal catalysis. chemrxiv.org The development of catalysts that can selectively activate these C-H bonds is an active area of research. These methods often involve directing groups to guide the catalyst to the desired position, although non-directed methods are also emerging. acs.org

The choice of methodology depends on the desired labeling pattern. For this compound, a method that activates the β- and γ-positions is necessary. This could be achieved through late-stage functionalization or, more reliably, by building the molecule from a pre-labeled deuterated intermediate where the positions are already defined. rsc.orgchemrxiv.org

Future Research Directions and Methodological Innovations

Development of More Efficient and Stereoselective Synthetic Routes for Deuterated Analogs

The synthesis of isotopically labeled compounds, particularly those with stereospecific deuterium (B1214612) incorporation, can be challenging and costly. nih.gov Current methods for producing deuterated amino acids, for example, are often lengthy. nih.gov However, recent advancements in catalysis and synthetic methodology are paving the way for more efficient and stereoselective routes to deuterated analogs like 5-Bromopentanoic-3,3,4,4-D4 acid.

Future research will likely focus on:

Catalytic Deuteration: The development of novel transition metal catalysts (e.g., based on rhodium, silver, or cobalt) and biocatalysts that can facilitate direct and selective C-H to C-D bond transformation is a promising area. nih.govresearchgate.net These methods could offer higher efficiency and stereoselectivity compared to traditional approaches. For instance, biocatalytic approaches present advantages such as high stereoselectivity, the elimination of protecting groups, and milder reaction conditions using economical deuterium sources like D2O. nih.gov

Starting Material Innovation: Exploring readily available and structurally diverse starting materials for deuteration will be crucial for expanding the library of accessible deuterated compounds. researchgate.net

Scalability: As deuterated compounds find more applications, there will be a growing need for scalable synthetic methods that can produce these molecules in larger quantities for more extensive studies. researchgate.net

Table 1: Comparison of Synthetic Strategies for Deuterated Compounds

| Method | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Multi-step Synthesis | Well-established for many compounds. | Often lengthy, low overall yield, may require protecting groups. | Feasible but likely inefficient. |

| Transition Metal Catalysis | High efficiency, potential for high stereoselectivity. researchgate.net | Catalyst cost and removal can be a concern. | Promising for developing more direct and efficient routes. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Substrate scope of enzymes can be limited. | Could offer a highly selective route if a suitable enzyme is identified or engineered. |

Integration into Advanced Analytical Platforms for Multi-Omics Research

Deuterated compounds like this compound are invaluable as internal standards in mass spectrometry-based multi-omics studies, such as metabolomics and lipidomics. pubcompare.ainih.gov Their use allows for accurate quantification of endogenous analytes by correcting for variations in sample preparation and instrument response. chemrxiv.org

Future directions in this area include:

Expanded Standard Libraries: The development and commercial availability of a wider range of deuterated standards, including analogs of lipids, amino acids, and other key metabolites, will be essential for comprehensive multi-omics analyses. pubcompare.ainih.gov

Compatibility with Multiple Platforms: Ensuring that these standards are compatible with a variety of analytical platforms, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, will maximize their utility. pubcompare.ai

Quantitative Multi-Omics: The use of deuterated water (D2O) labeling is emerging as a powerful technique for quantitative omics, allowing for the in vivo labeling of a wide range of biomolecules and the study of their turnover rates. researchgate.netresearchgate.net

Expanding Applications in Kinetic Isotope Effect Studies for Complex Chemical Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. wikipedia.orgnih.gov By comparing the reaction rates of a compound and its deuterated analog, researchers can determine whether a C-H bond is broken in the rate-determining step of the reaction. wikipedia.orgbohrium.com The replacement of hydrogen with deuterium typically results in a 6-10 times slower reaction rate for a C-H bond. wikipedia.org

Future applications of compounds like this compound in KIE studies could involve:

Elucidating Complex Reaction Mechanisms: KIE studies can help distinguish between different reaction pathways, such as electron transfer, proton transfer, and hydrogen atom transfer. bohrium.com This is particularly valuable for understanding the mechanisms of complex enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. nih.gov

Probing Transition State Structures: The magnitude of the KIE can provide information about the structure of the transition state of a reaction. cdnsciencepub.com For example, secondary deuterium KIEs, where the deuterated bond is not broken, can be used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

Investigating Temperature Dependence: Studying the temperature dependence of KIEs can provide further insights into the nature of the transition state and the role of quantum mechanical tunneling in the reaction. acs.org

Table 2: Representative Kinetic Isotope Effect (KIE) Values and Mechanistic Implications

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | > 2 | C-H bond cleavage is in or before the rate-determining step. wikipedia.org |

| Secondary KIE (α) | 0.95 - 1.25 | Indicates changes in hybridization at the carbon center. wikipedia.org |

| Secondary KIE (β) | 0.9 - 1.1 | Reflects conformational and hyperconjugative effects. |

| Inverse KIE | < 1 | Indicates a stiffer C-H bond in the transition state than in the reactant. bohrium.com |

Innovation in Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

For many analytes, including carboxylic acids, chemical derivatization is a crucial step to improve their chromatographic behavior and enhance their detection sensitivity in mass spectrometry. magtech.com.cntandfonline.com

Innovations in this area that could benefit the analysis of this compound and its metabolites include:

Novel Derivatization Reagents: The development of new derivatization reagents that can introduce a permanent positive or negative charge to the analyte can significantly improve ionization efficiency and, consequently, detection sensitivity. nih.govmdpi.com For example, Girard's Reagent T has been shown to improve the detection sensitivity of fatty acids by up to 1000-fold. mdpi.com

On-line and On-tissue Derivatization: The development of automated, on-line derivatization methods can improve reproducibility and throughput. researchgate.net Furthermore, on-tissue derivatization techniques are enabling the spatial mapping of low-abundance and poorly ionizable molecules directly in tissue sections. magtech.com.cnnih.gov

Isotope-Coded Derivatization: Using isotopically labeled derivatization agents can facilitate the relative quantification of multiple samples in a single analysis, a technique known as differential isotope labeling. researchgate.netresearchgate.net This approach can also aid in the identification of unknown metabolites. researchgate.net

Role in Emerging Areas of Stable Isotope Tracing and Flux Analysis

Stable isotope tracing using deuterated compounds is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes in living systems. researchgate.netnih.govnih.govcreative-proteomics.com By introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites, researchers can gain a dynamic view of metabolism. nih.govspringernature.comacs.orgnih.gov

The future role of compounds like this compound in this field includes:

Probing Compartment-Specific Metabolism: Deuterium tracers can be used to investigate metabolic pathways that occur in different cellular compartments, such as the mitochondria and cytosol. springernature.com

Deuterium Metabolic Imaging (DMI): This emerging imaging technique allows for the non-invasive, real-time visualization of metabolic fluxes in vivo. nih.govelifesciences.org For example, DMI has been used to track the breakdown of deuterated acetate (B1210297) in the liver and to characterize the metabolic heterogeneity of brain tumors. nih.govelifesciences.org

Investigating Whole-Body Metabolism: Stable isotope tracing studies in whole animals and humans are providing valuable insights into systemic metabolism in health and disease. nih.gov These studies are particularly relevant for understanding the metabolic basis of diseases such as cancer and metabolic syndrome. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 5-Bromopentanoic-3,3,4,4-D4 acid with isotopic purity?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution (e.g., bromination of pentanoic acid derivatives) with deuterated precursors (e.g., D₂O or deuterated solvents) to incorporate deuterium at positions 3, 3, 4, and 4. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H-NMR). Compare spectral data with non-deuterated analogs to validate deuterium incorporation .

- Purity Validation : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and cross-reference retention times with standards .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

- Methodological Answer :

- Handling : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent deuterium exchange with atmospheric moisture. Use gloveboxes for moisture-sensitive steps .

- Storage : Maintain at –20°C to slow degradation. Periodically test stability via ¹H-NMR to detect proton-deuterium exchange (e.g., loss of D4 labeling) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Test factors like temperature (50–100°C), solvent polarity (D₂O vs. deuterated THF), and catalyst loading (e.g., Pd/C for bromination) using a 2³ factorial design .

- Data Analysis : Apply ANOVA to identify significant variables affecting yield and isotopic purity. For example, higher temperatures may accelerate deuterium exchange, reducing isotopic integrity .

- Validation : Replicate optimal conditions (e.g., 70°C, deuterated THF, 5 mol% catalyst) in triplicate to confirm reproducibility .

Q. How do isotopic (D4) effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs. Use ¹H/²H-NMR to track deuterium retention during substitution (e.g., SN2 mechanisms) .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and quantify deuterium’s impact on activation energy. Tools like COMSOL Multiphysics can model isotopic steric effects .

Q. What computational strategies resolve discrepancies in isotopic labeling efficiency across experimental batches?

- Methodological Answer :

- Machine Learning (ML) : Train ML models on historical synthesis data (e.g., solvent, catalyst, temperature) to predict isotopic purity. Use platforms like TensorFlow to optimize parameters .

- Spectral Deconvolution : Apply multivariate analysis (e.g., principal component analysis) to HRMS datasets to distinguish between deuterated/protonated byproducts .

Data Integrity and Reproducibility

Q. How can researchers ensure data integrity when analyzing deuterium content in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。